molecular formula C16H16Cl2OS B12809841 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene CAS No. 50323-83-6

1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene

Cat. No.: B12809841
CAS No.: 50323-83-6
M. Wt: 327.3 g/mol
InChI Key: MRLICAWPHBDRTE-UHFFFAOYSA-N
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Description

1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene is an organic compound characterized by the presence of dichloro, sulfinyl, and methylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene typically involves multiple steps, starting with the preparation of the 4-methylbenzyl chloride. This is followed by the introduction of the sulfinyl group through a sulfoxidation reaction. The final step involves the chlorination of the intermediate compound to introduce the dichloro groups. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The dichloro groups can be reduced to form the corresponding hydrocarbons.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dichloro groups can participate in halogen bonding, affecting the compound’s binding affinity to various targets.

Comparison with Similar Compounds

  • 1-(Dichloro((4-methylbenzyl)sulfonyl)methyl)-4-methylbenzene
  • 1-(Dichloro((4-methylbenzyl)thio)methyl)-4-methylbenzene
  • 1-(Dichloro((4-methylbenzyl)oxy)methyl)-4-methylbenzene

Comparison: 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to sulfonyl, thio, and oxy analogs. The sulfinyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

50323-83-6

Molecular Formula

C16H16Cl2OS

Molecular Weight

327.3 g/mol

IUPAC Name

1-[[dichloro-(4-methylphenyl)methyl]sulfinylmethyl]-4-methylbenzene

InChI

InChI=1S/C16H16Cl2OS/c1-12-3-7-14(8-4-12)11-20(19)16(17,18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

MRLICAWPHBDRTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C(C2=CC=C(C=C2)C)(Cl)Cl

Origin of Product

United States

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